molecular formula C24H25N3O7S B6054729 N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE

Cat. No.: B6054729
M. Wt: 499.5 g/mol
InChI Key: WZPUZHVDRFUTIR-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the subsequent attachment of the cyano, diethoxy, furan, and methoxy groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Cyano Group: This step may involve the use of cyanogen bromide or similar reagents.

    Attachment of the Diethoxy Groups: This can be done through alkylation reactions using ethyl iodide or similar reagents.

    Incorporation of the Furan Group: This step may involve a coupling reaction with a furan derivative.

    Addition of the Methoxy Group: This can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The diethoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group may interact with enzymes or receptors, while the furan and methoxy groups may enhance its binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE
  • N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(THIOPHEN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE

Uniqueness

N-(2-CYANO-4,5-DIETHOXYPHENYL)-3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(furan-2-ylmethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-4-32-21-11-17(14-25)19(13-22(21)33-5-2)27-24(28)16-8-9-20(31-3)23(12-16)35(29,30)26-15-18-7-6-10-34-18/h6-13,26H,4-5,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPUZHVDRFUTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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